molecular formula C22H26N2O4 B299763 N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide

N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide

Cat. No. B299763
M. Wt: 382.5 g/mol
InChI Key: YTSAWLDPYFTENE-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is also known as DMBA-NtBu. In

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation associated with various diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body. It has also been found to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide in lab experiments is its potential for use in cancer research and treatment. It has been found to have anti-cancer properties and may be useful in developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to certain cells and may have adverse effects on the body if not used properly.

Future Directions

There are several future directions for research related to N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide. One area of research is the development of new cancer therapies using this compound. It may also be useful in the treatment of inflammatory diseases such as arthritis. Additionally, research may focus on the potential use of this compound in photodynamic therapy and other areas of medicine. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide is a chemical compound that has shown promise in scientific research related to cancer treatment, inflammation, and other areas of medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to develop new therapies using this compound.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide involves the condensation reaction between 3-(3,4-dimethoxyphenyl)acrylic acid and N-(tert-butyl)benzamide. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide has been studied extensively for its potential applications in various fields. It has been found to have anti-cancer properties and has been used in research related to cancer treatment. It has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

Product Name

N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-tert-butyl-2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)24-21(26)16-8-6-7-9-17(16)23-20(25)13-11-15-10-12-18(27-4)19(14-15)28-5/h6-14H,1-5H3,(H,23,25)(H,24,26)/b13-11+

InChI Key

YTSAWLDPYFTENE-ACCUITESSA-N

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.